ABT-046

Description

Properties

IUPAC Name |

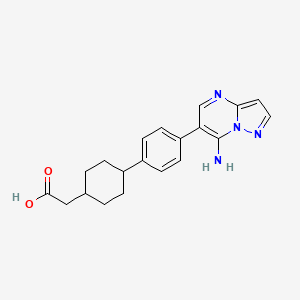

2-[4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c21-20-17(12-22-18-9-10-23-24(18)20)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-19(25)26/h5-10,12-14H,1-4,11,21H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUXSHHOKODNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=C(N4C(=CC=N4)N=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718899 | |

| Record name | {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031336-60-3 | |

| Record name | {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ABT-046: A Selective DGAT-1 Inhibitor for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT-1) is a pivotal enzyme in the terminal step of triglyceride synthesis, playing a crucial role in dietary fat absorption and storage. Its inhibition presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of ABT-046, a potent and selective DGAT-1 inhibitor. While specific detailed preclinical data and protocols for ABT-046 are not extensively available in public literature, this document consolidates the known properties of ABT-046 and supplements this with representative data and established experimental methodologies from other well-characterized selective DGAT-1 inhibitors to provide a thorough technical resource for the scientific community.

Introduction to DGAT-1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[1] This process is central to the storage of excess energy as neutral lipids within lipid droplets. DGAT-1 is highly expressed in the small intestine, where it is essential for the absorption of dietary fats, and also plays a role in triglyceride synthesis in the liver and adipose tissue.[2]

Genetic knockout studies in mice have demonstrated that the absence of DGAT-1 leads to resistance to diet-induced obesity and improved insulin sensitivity.[3] These findings have spurred the development of small molecule inhibitors of DGAT-1 as potential therapeutics for metabolic diseases. These inhibitors aim to reduce the absorption of dietary fat and modulate lipid metabolism, thereby offering a potential treatment for obesity, hyperlipidemia, and type 2 diabetes.[3]

ABT-046 has been identified as a potent and selective inhibitor of DGAT-1, demonstrating significant promise in preclinical models. This guide will detail its known characteristics and provide context through the lens of other well-studied DGAT-1 inhibitors.

ABT-046: Core Properties and In Vitro Profile

ABT-046 is a small molecule inhibitor designed for high potency and selectivity against DGAT-1.

Chemical Structure:

-

CAS Number: 1031336-60-3[4]

(The full IUPAC name for ABT-046 is not publicly available at the time of this writing.)

In Vitro Potency and Selectivity

ABT-046 demonstrates nanomolar potency against both human and mouse DGAT-1. A key characteristic of a valuable tool compound and potential therapeutic is its selectivity for the intended target over other related enzymes. ABT-046 shows high selectivity for DGAT-1 over the closely related isoform, DGAT-2.[5]

| Parameter | Value | Species | Notes |

| IC50 vs. DGAT-1 | 8 nM | Human | [5] |

| IC50 vs. DGAT-1 | 8 nM | Mouse | [5] |

| IC50 vs. DGAT-2 | No inhibition | Human | [5] |

| IC50 (TG formation) | 78 nM | - | In HeLa cells expressing human DGAT-1.[5] |

In Vitro Permeability and Metabolism

Early assessment of drug-like properties is crucial in drug development. ABT-046 exhibits favorable in vitro characteristics suggesting good potential for oral bioavailability.

| Parameter | Value | System | Notes |

| Permeability (Caco-2) | High | Caco-2 cells | Efflux ratio of 1.4 at 0.5 µM and 1.1 at 5 µM.[5] |

| Metabolic Stability | Negligible turnover | Microsomes | In both mouse and human liver microsome preparations.[5] |

In Vivo Pharmacodynamics and Efficacy

The in vivo efficacy of ABT-046 has been demonstrated in rodent models, showing a dose-dependent reduction in postprandial triglycerides, a key measure of DGAT-1 inhibition in the gut.

Oral Lipid Tolerance Test (OLTT) in Mice

An oral lipid tolerance test is a standard in vivo model to assess the effect of a compound on the absorption of dietary fat. In this assay, fasted animals are administered the test compound prior to a lipid challenge (e.g., corn oil), and plasma triglyceride levels are monitored over time.

Study in CD-1 Mice: A single oral dose of ABT-046 resulted in a significant and dose-dependent reduction in postprandial serum triglycerides.[5]

| Dose (mg/kg) | Triglyceride Reduction (vs. Vehicle) | Plasma Exposure (C2h, µg/mL) |

| 0.03 | 40% | 0.033 |

| 0.3 | 60% | 0.36 |

| 3.0 | 90% | 3.10 |

Study in Diet-Induced Obesity (DIO) Mice: In a model of diet-induced obesity, a single 0.3 mg/kg oral dose of ABT-046 was sufficient to abolish the postprandial triglyceride excursion.[5]

Signaling and Experimental Workflows

DGAT-1 Signaling Pathway in Triglyceride Synthesis

DGAT-1 is a key enzyme in the Kennedy pathway of triglyceride synthesis. Its activity is influenced by the availability of its substrates, diacylglycerol (DAG) and fatty acyl-CoAs, which are derived from dietary fats or de novo lipogenesis. The expression of the DGAT1 gene can be regulated by various transcription factors and signaling pathways, including those responsive to insulin and glucose levels.

Experimental Workflow for Evaluating DGAT-1 Inhibitors

The evaluation of a novel DGAT-1 inhibitor typically follows a staged approach, from initial in vitro characterization to in vivo efficacy studies.

Detailed Experimental Protocols (Representative)

While specific protocols for ABT-046 are not publicly available, the following sections detail standardized and widely used methods for evaluating selective DGAT-1 inhibitors. These protocols are based on published studies of similar compounds like T-863 and A-922500.[5][6][7]

In Vitro DGAT-1 Enzyme Inhibition Assay (Radiolabeled)

This assay directly measures the enzymatic activity of DGAT-1 and the inhibitory potential of a test compound.

Materials:

-

Human recombinant DGAT-1 enzyme (microsomal preparation)

-

Substrates: [14C]-labeled oleoyl-CoA and 1,2-dioleoyl-sn-glycerol (DAG)

-

Assay buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA)

-

Test compound (e.g., ABT-046) dissolved in DMSO

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT-1 enzyme preparation.

-

Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the [14C]-oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a solution of isopropanol/heptane/water.

-

Extract the lipids, where the newly synthesized radiolabeled triglycerides will partition into the organic phase.

-

Separate the triglyceride fraction using TLC.

-

Quantify the amount of radiolabeled triglyceride by scraping the corresponding spot from the TLC plate and measuring radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vivo Acute Oral Lipid Tolerance Test (OLTT) in Mice

This protocol assesses the acute effect of a DGAT-1 inhibitor on postprandial hyperlipidemia in a rodent model.[6]

Materials:

-

DGAT-1 inhibitor (e.g., ABT-046)

-

Vehicle (e.g., 0.5% methylcellulose)

-

Corn oil or olive oil

-

Male C57BL/6 mice (8-10 weeks old)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Triglyceride assay kit

Procedure:

-

Acclimate mice to the housing facility for at least one week with ad libitum access to standard chow and water.

-

Fast the mice for 4-6 hours before the experiment.

-

Prepare a homogenous suspension or solution of the DGAT-1 inhibitor in the chosen vehicle at the desired concentration.

-

Administer the DGAT-1 inhibitor or vehicle to the mice via oral gavage.

-

After a set time to allow for drug absorption (e.g., 30-60 minutes), administer an oral bolus of corn oil (e.g., 10 µL/g body weight).

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (before the lipid challenge) and at various time points post-challenge (e.g., 1, 2, 4, and 6 hours).

-

Separate plasma by centrifugation.

-

Measure plasma triglyceride concentrations using a commercial assay kit.

-

Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the total postprandial triglyceride excursion.

Conclusion

ABT-046 is a potent and selective DGAT-1 inhibitor with promising in vitro and in vivo characteristics for the potential treatment of metabolic diseases. Its high potency, selectivity over DGAT-2, and favorable in vitro ADME profile, combined with demonstrated efficacy in reducing postprandial hyperlipidemia in preclinical models, underscore the potential of this compound. While a comprehensive public dataset for ABT-046 is not available, the information presented in this guide, supplemented with established methodologies for this class of inhibitors, provides a valuable resource for researchers in the field of metabolic disease and drug discovery. Further investigation into the full pharmacokinetic and pharmacodynamic profile of ABT-046 and similar compounds will be critical in advancing our understanding of the therapeutic potential of DGAT-1 inhibition.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

ABT-046: A Technical Guide for Research Applications

For Research Use Only

An In-depth Technical Guide on the Core Properties and Methodologies Associated with the Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitor, ABT-046.

Audience: This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of ABT-046, a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1).

Introduction

ABT-046 is a potent, selective, and orally bioavailable small molecule inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1), an enzyme crucial in the final step of triglyceride synthesis.[1] Due to its role in lipid metabolism, DGAT-1 has emerged as a significant therapeutic target for metabolic diseases. This guide provides a comprehensive overview of the technical details of ABT-046, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathway

ABT-046 exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT-1. This enzyme is responsible for catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This is the terminal and committed step in the primary pathway of triglyceride biosynthesis. By blocking this step, ABT-046 effectively reduces the synthesis and subsequent storage of triglycerides. The following diagram illustrates the triglyceride synthesis pathway and the point of inhibition by ABT-046.

References

ABT-046 and the Inhibition of Triglyceride Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final, committed step in the biosynthesis of triglycerides.[1][2] The accumulation of excess triglycerides is associated with numerous metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis.[1][3] Consequently, the inhibition of DGAT1 presents a compelling therapeutic strategy for these conditions.[1][2][4] This document provides a detailed technical guide on ABT-046, a potent and selective small-molecule inhibitor of DGAT1. We will explore its mechanism of action, present key in vitro and in vivo data, outline relevant experimental protocols, and visualize the underlying biochemical pathways and research workflows.

Introduction to Triglyceride Synthesis and DGAT1

Triglyceride synthesis is a fundamental metabolic process for energy storage. The primary pathway involves the sequential acylation of a glycerol-3-phosphate backbone. The terminal step, the conversion of diacylglycerol (DAG) to triglyceride (TAG), is catalyzed by two known enzymes: DGAT1 and DGAT2.[1] While both enzymes perform the same catalytic function, they are structurally unrelated and exhibit different substrate preferences and tissue expression patterns.[1][5] DGAT1 is highly expressed in tissues central to lipid metabolism, such as the small intestine, adipose tissue, and liver.[1][3] Preclinical studies with DGAT1 knockout mice have demonstrated resistance to diet-induced obesity and improved insulin sensitivity, validating DGAT1 as a promising target for metabolic diseases.[1][2]

ABT-046: A Potent and Selective DGAT1 Inhibitor

ABT-046 is an orally active, potent, and selective inhibitor of the DGAT1 enzyme.[6] Its high selectivity for DGAT1 over DGAT2 is a key characteristic, minimizing potential off-target effects.[6] The inhibitory action of ABT-046 directly blocks the synthesis of triglycerides, thereby impacting lipid metabolism.

Mechanism of Action

ABT-046 exerts its pharmacological effect by binding to DGAT1 and preventing the esterification of diacylglycerol with a fatty acyl-CoA molecule. This direct competitive or non-competitive inhibition halts the final step of triglyceride production.

Caption: Mechanism of ABT-046 action on the triglyceride synthesis pathway.

Quantitative Efficacy Data

The potency and efficacy of ABT-046 have been characterized in both in vitro and in vivo models. The data below is summarized from publicly available research.

Table 1: In Vitro Efficacy of ABT-046

| Parameter | Species/System | Value | Reference |

| IC₅₀ vs. DGAT1 | Human | 8 nM | [6] |

| IC₅₀ vs. DGAT1 | Mouse | 8 nM | [6] |

| IC₅₀ vs. DGAT2 | Human | No Inhibition | [6] |

| IC₅₀ (Triglyceride Formation) | HeLa cells (hDGAT1) | 78 nM | [6] |

Table 2: In Vivo Efficacy of ABT-046 in CD-1 Mice (Oral Administration)

| Dose (mg/kg) | Effect on Postprandial Triglycerides | Plasma Exposure (C₂h) | Reference |

| 0.03 | 40% reduction from vehicle | 0.033 µg/mL | [6] |

| 0.3 | 60% reduction from vehicle | 0.36 µg/mL | [6] |

| 3.0 | 90% reduction from vehicle | 3.10 µg/mL | [6] |

Experimental Protocols and Methodologies

The characterization of DGAT1 inhibitors like ABT-046 involves a series of standardized in vitro and in vivo experiments.

In Vitro DGAT1 Inhibition Assay (Generalized Protocol)

A common method to determine the potency of a DGAT1 inhibitor is a fluorescence-based assay that measures the release of Coenzyme A (CoASH) during the enzymatic reaction.

-

Enzyme Preparation: Microsomes from cells overexpressing human DGAT1 are prepared and used as the enzyme source.

-

Substrate Preparation: A reaction mixture containing diacylglycerol and a specific fatty acyl-CoA (e.g., oleoyl-CoA) is prepared in an appropriate assay buffer.

-

Inhibitor Addition: Serial dilutions of the test compound (e.g., ABT-046) are added to the wells of a microplate.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the DGAT1-containing microsomes to the substrate mixture.

-

Detection: A thio-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), is included in the reaction.[4] This probe reacts with the sulfhydryl group of the released CoASH, producing a fluorescent product.[4]

-

Data Analysis: Fluorescence is measured over time using a plate reader. The rate of reaction is calculated, and IC₅₀ values are determined by plotting the percent inhibition against the log concentration of the inhibitor.

In Vivo Oral Lipid Tolerance Test (Generalized Protocol)

This model assesses the effect of a DGAT1 inhibitor on the absorption and processing of dietary fats in rodents.

-

Animal Acclimation: Mice (e.g., CD-1 or C57BL/6J) are acclimatized and fasted for a short period (e.g., 3-4 hours) to ensure a baseline state.[7]

-

Compound Administration: Animals are randomized into groups and administered the test compound (e.g., ABT-046) or vehicle control via oral gavage.[7]

-

Lipid Challenge: After a set period (e.g., 30 minutes), a lipid bolus, typically corn oil (5 mL/kg), is administered orally to all animals.[7]

-

Blood Sampling: Blood samples are collected at various time points post-lipid challenge (e.g., 0, 1, 2, 4, 6 hours).[7]

-

Triglyceride Measurement: Plasma is isolated from the blood samples, and triglyceride concentrations are measured using a standard clinical chemistry analyzer.

-

Data Analysis: The postprandial triglyceride excursion is plotted over time for each group. The Area Under the Curve (AUC) is calculated to quantify the total triglyceride exposure and determine the dose-dependent effect of the inhibitor.

Caption: Generalized workflow for the discovery and validation of a DGAT1 inhibitor.

Permeability and Metabolic Stability

For an orally administered drug, favorable pharmacokinetic properties are essential. ABT-046 has demonstrated high in vitro permeability in Caco-2 cell assays, with no indication of active efflux (efflux ratio ≈ 1.1-1.4).[6] Furthermore, it showed negligible turnover in both mouse and human liver microsome preparations, suggesting good metabolic stability.[6] These characteristics are consistent with its observed oral efficacy in vivo.

Conclusion and Future Directions

ABT-046 is a well-characterized, potent, and selective DGAT1 inhibitor with demonstrated efficacy in reducing triglyceride synthesis and lowering postprandial plasma triglycerides in preclinical models. Its favorable in vitro properties and clear dose-dependent in vivo effects underscore the potential of DGAT1 inhibition as a therapeutic strategy for metabolic diseases. While the development of DGAT1 inhibitors has faced challenges related to gastrointestinal side effects in some clinical trials, the continued investigation into this target may yet yield novel treatments for obesity and type 2 diabetes. Further research may focus on optimizing the therapeutic window, exploring combination therapies, and identifying patient populations most likely to benefit from DGAT1 inhibition.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing energy and glucose metabolism by disrupting triglyceride synthesis: Lessons from mice lacking DGAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

Investigating ABT-046 in Metabolic Disease Models: Information Not Publicly Available

A comprehensive search for the investigational compound ABT-046 in the context of metabolic disease models has yielded no publicly available data. As a result, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time.

Searches for "ABT-046" in scholarly articles, clinical trial registries, and public announcements from pharmaceutical companies, including those with a history of developing compounds with the "ABT" designation, did not provide any specific information related to its use in metabolic disorders such as diabetes, obesity, or non-alcoholic fatty liver disease.

The designation "ABT-046" may represent an internal compound name that has not yet been disclosed in scientific literature or public forums. It is also possible that this is a very early-stage compound with no published preclinical data, or the designation may be inaccurate.

General searches on novel therapeutics in metabolic diseases reveal a landscape of active research and development, with a focus on various signaling pathways and therapeutic targets. However, none of the available resources link these developments to a compound specifically named ABT-046.

Without any primary or secondary sources describing the mechanism of action, preclinical efficacy, or experimental design related to ABT-046, the core requirements of the requested technical guide—including data tables and visualizations of experimental workflows and signaling pathways—cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to monitor scientific publications and company pipelines for any future disclosures.

ABT-046: A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of ABT-046, a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1). The document details its inhibitory activity, the experimental methodologies for its characterization, and its role within the broader context of lipid metabolism.

Data Presentation

The inhibitory activity of ABT-046 against DGAT-1 has been quantified through various in vitro and cellular assays. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Species | Value | Notes |

| IC50 | Human DGAT-1 | 8 nM | In vitro enzyme assay.[1] |

| IC50 | Mouse DGAT-1 | 8 nM | In vitro enzyme assay.[1] |

| Selectivity | Human DGAT-2 | No inhibition | Demonstrates high selectivity for DGAT-1 over DGAT-2.[1] |

| Cellular IC50 | Human DGAT-1 | 78 nM | Inhibition of triglyceride formation in HeLa cells expressing human DGAT-1.[1] |

Experimental Protocols

The determination of the IC50 value for an inhibitor like ABT-046 against DGAT-1 typically involves an in vitro enzyme assay. While the specific protocol used for ABT-046 is proprietary, a representative methodology based on established radiometric or fluorescence-based assays is described below.[2][3][4][5]

Objective: To determine the concentration of ABT-046 required to inhibit 50% of DGAT-1 enzymatic activity in vitro.

Materials:

-

Enzyme Source: Microsomal preparations from cells or tissues overexpressing human or mouse DGAT-1.[2][6]

-

Substrates:

-

Inhibitor: ABT-046, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).

-

Reaction Termination Solution: Isopropanol/heptane/water mixture.

-

Detection System: Scintillation counter (for radiometric assay) or a fluorescence plate reader (for fluorescence-based assay).

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, a known concentration of the DGAT-1 enzyme source, and the diacylglycerol substrate.

-

Inhibitor Addition: Serial dilutions of ABT-046 are added to the reaction mixture to achieve a range of final concentrations. A control reaction with no inhibitor (vehicle control) is also prepared.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fatty acyl-CoA substrate.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped by the addition of the termination solution.

-

Product Extraction: The lipid products (triglycerides) are extracted into an organic phase.

-

Quantification: The amount of product formed is quantified. In a radiometric assay, this is done by measuring the radioactivity of the extracted triglycerides using a scintillation counter. In a fluorescence-based assay, the fluorescence of the tagged triglyceride product is measured.

-

Data Analysis: The percentage of inhibition for each concentration of ABT-046 is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway

DGAT-1 is a crucial enzyme in the terminal step of the Kennedy pathway for triglyceride synthesis. It is an integral membrane protein located in the endoplasmic reticulum.[7] The following diagram illustrates the central role of DGAT-1 in this metabolic process.

Caption: DGAT-1 catalyzes the final step of triglyceride synthesis.

Experimental Workflow

The following diagram outlines the general workflow for determining the in vitro IC50 value of an inhibitor against DGAT-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Regulation of Postprandial Triglycerides

Introduction

Elevated postprandial triglycerides, the rise in triglyceride levels in the blood after a meal, are increasingly recognized as an independent risk factor for cardiovascular disease.[1][2] Individuals spend a significant portion of their day in a postprandial state, making the clearance of triglyceride-rich lipoproteins (TRLs) a critical process for maintaining metabolic health.[1][3] This guide provides a technical overview of the mechanisms governing postprandial triglyceride metabolism and explores therapeutic strategies aimed at its modulation. While this report was initially aimed at the specific compound ABT-046, a comprehensive search of scientific literature and clinical trial databases did not yield specific information on a compound with this identifier. Therefore, this guide will focus on the broader principles and pathways relevant to the therapeutic modulation of postprandial triglycerides, drawing on established mechanisms and data from representative therapeutic classes.

Core Concepts in Postprandial Triglyceride Metabolism

The metabolism of dietary fats involves a complex series of events, beginning with their absorption in the intestine and culminating in their delivery to peripheral tissues for energy or storage. The key players in this process are chylomicrons, large TRLs synthesized by enterocytes.[4]

1. Chylomicron Assembly and Secretion: Following the consumption of a fat-containing meal, dietary triglycerides are hydrolyzed in the intestinal lumen, and the resulting fatty acids and monoglycerides are absorbed by enterocytes.[5] Within the endoplasmic reticulum of these cells, triglycerides are re-synthesized and, along with cholesterol and apolipoprotein B-48 (ApoB-48), are assembled into nascent chylomicrons by the microsomal triglyceride transfer protein (MTP).[4][6] These large lipoprotein particles are then secreted into the lymphatic system and subsequently enter the bloodstream.[4]

2. Lipolysis by Lipoprotein Lipase (LPL): Once in circulation, chylomicrons are acted upon by lipoprotein lipase (LPL), an enzyme primarily located on the endothelial surface of capillaries in adipose tissue, skeletal muscle, and the heart.[4][7][8] LPL hydrolyzes the triglyceride core of chylomicrons, releasing free fatty acids that are taken up by the surrounding tissues for energy utilization or storage.[5][7] The activity of LPL is a critical determinant of the rate at which TRLs are cleared from the circulation.[8][9]

3. Chylomicron Remnant Clearance: As chylomicrons are depleted of their triglyceride content, they are transformed into smaller, denser chylomicron remnants.[4] These remnants are enriched in cholesterol esters and are rapidly cleared from the circulation by the liver through receptor-mediated endocytosis.[10]

Dysregulation at any of these stages can lead to an exaggerated and prolonged increase in postprandial triglycerides, a condition known as postprandial hyperlipidemia.[1]

Therapeutic Strategies for Modulating Postprandial Triglycerides

A variety of therapeutic approaches can be employed to lower postprandial triglyceride levels. These strategies often target key enzymes and pathways involved in TRL metabolism.

Table 1: Effects of a PPAR α/γ Agonist (Saroglitazar) on Postprandial Triglycerides in Type 2 Diabetes

| Parameter | Saroglitazar (4 mg) | Placebo | p-value |

| Postprandial TG-AUC (mg/dL·h) | |||

| Baseline (Mean ± SD) | 1783.3 ± 144.0 | 2180.0 ± 157.9 | NS |

| Change from Baseline (Mean ± SD) | -458.3 ± 144.0 (-25.7%) | +10.9 ± 157.9 (+0.5%) | < 0.05 |

| Postprandial TG Incremental AUC (mg/dL·h) | |||

| Baseline (Mean ± SD) | 558.3 ± 89.9 | 804.0 ± 99.4 | NS |

| Change from Baseline (Mean ± SD) | -329.4 ± 89.9 (-59%) | +80.4 ± 99.4 (+10%) | < 0.05 |

| Data derived from a 12-week, randomized, double-blind, placebo-controlled study in patients with type 2 diabetes and dyslipidemia.[11] TG-AUC refers to the total area under the curve for triglycerides over an 8-hour period following a standardized fat tolerance test. Incremental AUC represents the area under the curve above the fasting baseline. |

Experimental Protocols

Key Experiment: Oral Fat Tolerance Test (OFTT)

The oral fat tolerance test is a standardized method used to assess an individual's ability to clear dietary fat from the circulation and is a cornerstone of clinical research in postprandial lipemia.

Objective: To measure the dynamic changes in plasma triglyceride concentrations following a high-fat meal.

Procedure:

-

Subject Preparation: Participants are required to fast for 10-12 hours overnight prior to the test.[1]

-

Baseline Blood Sample: A fasting blood sample is collected to determine baseline lipid levels.

-

High-Fat Meal Administration: A standardized high-fat meal is consumed by the participant within a specified timeframe (e.g., 15-20 minutes). The composition of the meal is crucial and should be well-defined. For example, a meal could consist of whole wheat bread and butter, providing a specific amount of fat (e.g., 50g).[1]

-

Postprandial Blood Sampling: Blood samples are collected at regular intervals (e.g., every 1-2 hours) for up to 8 hours after the meal.[11]

-

Biochemical Analysis: Plasma is isolated from each blood sample and analyzed for triglyceride concentrations. Other parameters such as glucose, insulin, and apolipoprotein levels may also be measured.

-

Data Analysis: The primary endpoint is often the change in the area under the curve (AUC) for triglycerides from baseline.[11] The incremental AUC, which represents the triglyceride excursion above the fasting level, is also a key parameter.

Visualizing the Pathways and Processes

Diagram 1: Postprandial Triglyceride Metabolism

Caption: Overview of dietary fat absorption, chylomicron formation, and clearance.

Diagram 2: Therapeutic Intervention - Enhancing LPL Activity

Caption: Mechanism of action for a therapeutic agent that enhances LPL activity.

Diagram 3: Experimental Workflow for a Clinical Trial

Caption: A typical workflow for a randomized controlled trial on postprandial triglycerides.

The regulation of postprandial triglycerides is a complex and highly dynamic process that is central to metabolic health. A deeper understanding of the molecular mechanisms involved in chylomicron metabolism has paved the way for the development of therapeutic agents that can effectively lower postprandial lipemia. While specific data on "ABT-046" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel compound aimed at modulating postprandial triglyceride levels. Future research in this area will likely focus on more targeted approaches to enhance the efficiency of TRL clearance and reduce the cardiovascular risk associated with postprandial hyperlipidemia.

References

- 1. Determinants of the postprandial triglyceride response to a high-fat meal in healthy overweight and obese adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fasting, non-fasting and postprandial triglycerides for screening cardiometabolic risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The chylomicron saga: time to focus on postprandial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid - Wikipedia [en.wikipedia.org]

- 6. IRE1β Inhibits Chylomicron Production by Selectively Degrading MTP mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lipoprotein lipase activity is decreased in a large cohort of patients with coronary artery disease and is associated with changes in lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipoprotein lipase as a target for obesity/diabetes related cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uptake of chylomicron remnants and hepatic lipase-treated chylomicrons by a non-transformed murine hepatocyte cell line in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Abrogation of postprandial triglyceridemia with dual PPAR α/γ agonist in type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Enigma of ABT-046: A Potent DGAT-1 Inhibitor

An In-depth Look at a Promising Therapeutic Agent for Metabolic Disorders

ABT-046 has emerged as a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in triglyceride synthesis. Its high efficacy and oral activity have positioned it as a significant subject of interest for researchers and drug development professionals exploring new treatments for metabolic diseases. This technical guide synthesizes the current understanding of ABT-046, focusing on its mechanism of action, biological activity, and the publicly available data that provide a glimpse into its structural activity relationship (SAR).

Core Data Summary

While comprehensive SAR data with detailed structural modifications and corresponding potencies for ABT-046 are not extensively available in the public domain, likely due to its proprietary nature, the existing literature provides key quantitative metrics for the lead compound.

| Target | Species | IC50 (nM) | Assay Type |

| DGAT-1 | Human | 8 | Biochemical Assay |

| DGAT-1 | Mouse | 8 | Biochemical Assay |

| DGAT-2 | Human | > 10,000 | Biochemical Assay |

| Triglyceride Formation | Human (HeLa cells) | 78 | Cell-based Assay |

Table 1: In Vitro Activity of ABT-046[1]

| Parameter | Condition | Value |

| Permeability (Caco-2) | 0.5 µM | Efflux Ratio = 1.4 |

| Permeability (Caco-2) | 5 µM | Efflux Ratio = 1.1 |

| Microsomal Stability | Mouse Liver Microsomes | Negligible Turnover |

| Microsomal Stability | Human Liver Microsomes | Negligible Turnover |

Table 2: In Vitro ADME Properties of ABT-046[1]

Mechanism of Action: Targeting Triglyceride Synthesis

ABT-046 exerts its therapeutic effect by selectively inhibiting the DGAT-1 enzyme. DGAT-1 is a crucial enzyme in the final step of triglyceride synthesis, catalyzing the acylation of diacylglycerol. By blocking this enzyme, ABT-046 effectively reduces the production of triglycerides. This mechanism is central to its potential in treating conditions characterized by elevated triglyceride levels, such as hypertriglyceridemia and related metabolic disorders. The high selectivity for DGAT-1 over DGAT-2 is a critical feature, as the two isoforms are thought to have distinct physiological roles.

Experimental Protocols

Detailed experimental protocols for the SAR studies of ABT-046 are not publicly disclosed. However, based on the available data[1], the following general methodologies are likely employed in the characterization of DGAT-1 inhibitors like ABT-046.

DGAT-1 Enzyme Inhibition Assay

A common method to determine the IC50 of a DGAT-1 inhibitor involves a biochemical assay using microsomes from cells overexpressing the human or mouse DGAT-1 enzyme.

Cellular Triglyceride Formation Assay

To assess the activity of the compound in a cellular context, a common method involves using a cell line, such as HeLa cells, that expresses the target enzyme.

-

Cell Culture: HeLa cells are cultured in appropriate media.

-

Transfection: Cells are transfected with a vector expressing human DGAT-1.

-

Compound Treatment: Cells are treated with varying concentrations of ABT-046.

-

Radiolabeling: A radiolabeled fatty acid precursor, such as [14C]oleic acid, is added to the culture medium.

-

Lipid Extraction: After an incubation period, total lipids are extracted from the cells.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled triglycerides is quantified to determine the IC50.

In Vivo Efficacy

In vivo studies in animal models are crucial for evaluating the therapeutic potential of a drug candidate. ABT-046 has demonstrated significant effects on postprandial triglycerides in mice.

-

In CD-1 mice, oral administration of ABT-046 at doses ranging from 0.03 to 3 mg/kg resulted in a significant reduction in postprandial triglycerides.[1]

-

A single oral dose of 0.3 mg/kg in diet-induced obese mice was sufficient to abolish the postprandial triglyceride excursion.[1]

The Path Forward: Unraveling the Full SAR of ABT-046

The publicly available data on ABT-046 clearly establish it as a highly potent and selective DGAT-1 inhibitor with promising in vivo activity. However, a detailed understanding of its structural activity relationship remains elusive. Such information, which is critical for the design of next-generation inhibitors with improved properties, is likely to be found within the internal research and development archives of its originators. Future publications or patent disclosures may shed more light on the specific molecular interactions that govern the potent inhibitory activity of ABT-046 and the broader chemical space around this important pharmacological agent. For researchers in the field, the story of ABT-046 underscores the significant potential of DGAT-1 inhibition as a therapeutic strategy for metabolic diseases, while also highlighting the proprietary barriers that often surround the detailed chemical evolution of clinical candidates.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of a Novel Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The compound "ABT-046" is not a publicly identified agent. The following application notes and protocols are provided as a generalized example for the in vitro characterization of a hypothetical potent multi-targeted tyrosine kinase inhibitor, drawing upon publicly available information for similar molecules such as ABT-869. These protocols are intended for research purposes only and should be adapted as necessary for specific experimental contexts.

Introduction

Tyrosine kinases are a class of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer. Consequently, tyrosine kinase inhibitors (TKIs) have emerged as a major class of therapeutic agents. This document provides a comprehensive set of protocols for the in vitro characterization of a novel, potent TKI targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis and growth.

Mechanism of Action and Signaling Pathway

The hypothetical TKI is an ATP-competitive inhibitor of VEGFR and PDGFR family members. By blocking the ATP-binding site on these receptors, the inhibitor prevents their autophosphorylation and subsequent activation of downstream signaling cascades. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis in tumor cells that are dependent on these signaling pathways.[1]

Caption: VEGFR/PDGFR Signaling Pathway Inhibition by a TKI.

Data Presentation

The following table summarizes hypothetical data for a novel TKI, providing a template for presenting results from the described in vitro assays.

| Assay | Cell Line | Metric | Value |

| Cell Proliferation | MV4-11 (FLT3-ITD+) | IC50 | 8 nM |

| HUVEC (VEGFR2+) | IC50 | 12 nM | |

| Ba/F3-TEL-PDGFRβ | IC50 | 5 nM | |

| Apoptosis | MV4-11 | EC50 (Cleaved PARP) | 25 nM |

| Target Phosphorylation | MV4-11 | IC50 (p-FLT3) | 1 nM |

| HUVEC | IC50 (p-VEGFR2) | 3 nM | |

| Ba/F3-TEL-PDGFRβ | IC50 (p-PDGFRβ) | 0.8 nM |

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the TKI on the proliferation of a target cell line.

Materials:

-

Target cells (e.g., MV4-11, HUVEC)

-

Complete culture medium

-

96-well clear-bottom plates

-

Hypothetical TKI stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the TKI in complete culture medium. A common starting concentration is 1 µM, with 1:3 serial dilutions.

-

Add 100 µL of the TKI dilutions to the appropriate wells. Include vehicle control (DMSO) and no-cell (medium only) wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.[2]

-

Incubate for 1-4 hours at 37°C.[2]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Western Blot for Cleaved PARP)

This protocol assesses the ability of the TKI to induce apoptosis by detecting the cleavage of PARP.

Materials:

-

Target cells

-

6-well plates

-

Hypothetical TKI

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the TKI (e.g., 0, 10, 25, 50, 100 nM) for 24-48 hours.

-

Harvest cells and lyse them in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

Target Phosphorylation Assay (Western Blot)

This protocol determines the effect of the TKI on the phosphorylation of its target receptors.

Materials:

-

Same as for the apoptosis assay, with the addition of:

-

Serum-free medium

-

Recombinant growth factor (e.g., VEGF or PDGF)

-

Primary antibodies against phosphorylated and total forms of the target receptor (e.g., p-VEGFR2, total VEGFR2).

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of the TKI for 1-2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes.

-

Immediately lyse the cells and proceed with the Western blot protocol as described above, using antibodies against the phosphorylated and total forms of the target receptor.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro characterization of a novel TKI.

Caption: In Vitro TKI Characterization Workflow.

Conclusion

The in vitro assays described provide a robust framework for the initial characterization of novel tyrosine kinase inhibitors. By assessing the antiproliferative activity, mechanism of action, and effects on downstream signaling, researchers can effectively evaluate the potency and cellular effects of new compounds, facilitating their progression through the drug discovery pipeline.

References

Application Notes and Protocols: In Vivo Mouse Studies with a Novel Small Molecule Inhibitor (Model Compound: ABT-046)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "ABT-046" is not publicly available. The following application notes and protocols are based on established methodologies for in vivo mouse studies of novel small molecule inhibitors and serve as a comprehensive guide. The compound "ABT-046" is used here as a hypothetical model.

Introduction

These application notes provide a framework for conducting in vivo mouse studies to evaluate the dosage, administration, and efficacy of a novel small molecule inhibitor, modeled here as ABT-046. The protocols outlined below are based on common practices in preclinical drug development and can be adapted based on the specific characteristics of the test compound and the research question.

Data Presentation: Quantitative Summaries

Table 1: Hypothetical Dose Range-Finding Study Design for ABT-046

| Group | Treatment | Dosage (mg/kg) | Route of Administration | Number of Mice (n) | Observation Period | Primary Endpoints |

| 1 | Vehicle Control | 0 | Oral Gavage (p.o.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |

| 2 | ABT-046 | 10 | Oral Gavage (p.o.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |

| 3 | ABT-046 | 30 | Oral Gavage (p.o.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |

| 4 | ABT-046 | 100 | Oral Gavage (p.o.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |

| 5 | Vehicle Control | 0 | Intraperitoneal (i.p.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |

| 6 | ABT-046 | 5 | Intraperitoneal (i.p.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |

| 7 | ABT-046 | 15 | Intraperitoneal (i.p.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |

| 8 | ABT-046 | 50 | Intraperitoneal (i.p.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |

Table 2: Hypothetical Pharmacokinetic Study Design and Sample Data for ABT-046

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |

| Vehicle | 10% DMSO, 40% PEG300, 50% Saline | 5% DMSO, 95% Saline |

| Time Points (hours) | 0.25, 0.5, 1, 2, 4, 8, 12, 24 | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 |

| Cmax (ng/mL) | 1250 | 2500 |

| Tmax (hours) | 1.0 | 0.083 |

| AUC (0-t) (ng*h/mL) | 7500 | 4500 |

| Half-life (t1/2) (hours) | 4.5 | 3.0 |

| Bioavailability (%) | 67 | N/A |

Experimental Protocols

Vehicle Formulation

The choice of vehicle is critical for ensuring the solubility and stability of the test compound. The vehicle should be non-toxic at the administered volume.

Common Vehicles for Oral and Intraperitoneal Administration:

-

Saline (0.9% NaCl): For water-soluble compounds.

-

Phosphate-Buffered Saline (PBS): For water-soluble compounds, buffered to physiological pH.

-

Corn oil/Sesame oil: For highly lipophilic compounds.

-

Aqueous solution with co-solvents:

-

10% DMSO, 40% PEG300, 50% Saline: A common vehicle for compounds with poor water solubility.

-

5% Tween 80 in Saline: A surfactant-based vehicle to improve solubility.

-

Protocol for Vehicle Preparation (10% DMSO, 40% PEG300, 50% Saline):

-

Measure the required volume of DMSO (e.g., 1 mL for a 10 mL final volume).

-

Add the calculated amount of ABT-046 to the DMSO and vortex until fully dissolved.

-

Add the required volume of PEG300 (e.g., 4 mL) and vortex to mix.

-

Add the required volume of saline (e.g., 5 mL) dropwise while vortexing to prevent precipitation.

-

Visually inspect the solution for any precipitates. If necessary, sonicate briefly.

-

Prepare the vehicle fresh on the day of the experiment.

Administration Routes

This route is often preferred as it mimics the intended clinical route of administration for many drugs.

Materials:

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice).

-

Syringes (1 mL).

-

ABT-046 formulation.

Protocol:

-

Accurately weigh the mouse to calculate the correct dose volume. The administration volume should typically not exceed 10 mL/kg.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.

-

Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

-

Slowly administer the calculated volume of the ABT-046 formulation.

-

Gently remove the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress or regurgitation.

This route allows for rapid absorption of the compound into the systemic circulation.

Materials:

-

Sterile needles (e.g., 25-27 gauge).

-

Sterile syringes (1 mL).

-

ABT-046 formulation.

Protocol:

-

Accurately weigh the mouse to calculate the correct dose volume. The injection volume should typically not exceed 10 mL/kg.

-

Restrain the mouse with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.

-

Locate the lower right or left quadrant of the abdomen.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or urine is aspirated, withdraw the needle and inject at a different site with a fresh needle.

-

Slowly inject the calculated volume of the ABT-046 formulation.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of pain or distress.

Mandatory Visualizations

Preparing a 10 mM Stock Solution of ABT-046 in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a 10 mM stock solution of the Diacylglycerol acyltransferase-1 (DGAT-1) inhibitor, ABT-046, in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accurate concentration, stability, and optimal performance of ABT-046 in various experimental settings. The following sections outline the necessary materials, a step-by-step procedure for preparation, and recommendations for storage and handling.

Introduction

ABT-046 is a potent and selective inhibitor of Diacylglycerol acyltransferase-1 (DGAT-1), an enzyme that plays a critical role in the final step of triglyceride synthesis. The inhibition of DGAT-1 is a key area of investigation in metabolic diseases. Accurate and consistent preparation of ABT-046 stock solutions is fundamental to obtaining reliable and reproducible experimental results. DMSO is the recommended solvent for dissolving ABT-046 due to its high solubilizing capacity for many organic small molecules.

ABT-046 Signaling Pathway

The diagram below illustrates the simplified signaling pathway involving DGAT-1, the target of ABT-046. DGAT-1 catalyzes the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to triacylglycerol (TG), which is then stored in lipid droplets. ABT-046 directly inhibits this enzymatic step.

Application Notes and Protocols for Administration of a Novel GLP-1 Receptor Agonist in Animal Models of Obesity

Compound: Exempla-GLP1 (Fictional Compound based on GLP-1 Receptor Agonist class)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview of the preclinical evaluation of Exempla-GLP1, a novel glucagon-like peptide-1 (GLP-1) receptor agonist, in animal models of obesity. GLP-1 receptor agonists are a class of medications that mimic the action of the endogenous incretin hormone GLP-1, leading to reduced appetite, delayed gastric emptying, and improved glucose homeostasis.[1] This document outlines the necessary protocols for administering Exempla-GLP1 to diet-induced obese (DIO) rodent models, along with methods for assessing its efficacy and underlying mechanisms of action. The information presented here is intended to guide researchers in the design and execution of similar preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving the administration of Exempla-GLP1 in diet-induced obese (DIO) mouse models.

Table 1: Dose-Dependent Effects of Exempla-GLP1 on Body Weight and Food Intake in DIO Mice

| Dosage (mg/kg, s.c., daily) | Mean Body Weight Change (%) after 28 days | Mean Daily Food Intake Reduction (%) |

| Vehicle Control | +5.2% | 0% |

| Exempla-GLP1 (0.1) | -8.5% | -15.3% |

| Exempla-GLP1 (0.5) | -14.2% | -25.8% |

| Exempla-GLP1 (1.0) | -18.9% | -32.1% |

Table 2: Effects of Exempla-GLP1 on Metabolic Parameters in DIO Mice after 28 Days of Treatment

| Treatment Group | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Vehicle Control | 155 ± 12 | 2.8 ± 0.5 | 210 ± 18 | 130 ± 15 |

| Exempla-GLP1 (1.0 mg/kg) | 110 ± 8 | 1.5 ± 0.3 | 165 ± 15 | 95 ± 12 |

Experimental Protocols

1. Animal Model and Induction of Obesity:

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Diet: Diet-induced obesity (DIO) is established by feeding the mice a high-fat diet (HFD) consisting of 60% kcal from fat for a period of 12 weeks.[2] Control animals are maintained on a standard chow diet.

-

Housing: Animals are single-housed in a temperature-controlled environment with a 12-hour light/dark cycle.

2. Exempla-GLP1 Administration:

-

Formulation: Exempla-GLP1 is dissolved in a sterile saline solution containing 0.1% bovine serum albumin (BSA) to prevent adhesion to vials.

-

Route of Administration: Subcutaneous (s.c.) injection.

-

Dosage and Frequency: As outlined in Table 1, Exempla-GLP1 is administered once daily at dosages of 0.1, 0.5, and 1.0 mg/kg body weight. The vehicle control group receives an equivalent volume of the saline/BSA solution.

-

Duration of Treatment: 28 days.

3. Measurement of Efficacy Endpoints:

-

Body Weight: Individual animal body weights are recorded daily.

-

Food Intake: Food intake is measured daily by weighing the remaining food pellets.

-

Metabolic Parameters: At the end of the treatment period, animals are fasted overnight. Blood samples are collected via cardiac puncture for the analysis of fasting blood glucose, plasma insulin, total cholesterol, and triglycerides using standard commercial assay kits.

Visualizations

Signaling Pathway

References

Application Notes and Protocols for ABT-046 in Triglyceride Synthesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-046 is a potent and selective inhibitor of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in the terminal step of triglyceride synthesis.[1][2] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triglycerides, which are subsequently stored in lipid droplets.[3][4][5] Due to its critical role in lipid metabolism, DGAT1 is a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[3][6][7][8] These application notes provide detailed protocols for evaluating the efficacy of ABT-046 in both enzymatic and cellular triglyceride synthesis assays.

Quantitative Data Summary

The inhibitory activity of ABT-046 and other relevant compounds on DGAT1 and triglyceride synthesis is summarized in the table below. This data provides a comparative reference for researchers evaluating the potency of ABT-046.

| Compound | Assay Type | System | Target | IC50 Value | Reference |

| ABT-046 | Enzymatic Assay | Human DGAT1 | DGAT1 | 8 nM | [1] |

| ABT-046 | Enzymatic Assay | Mouse DGAT1 | DGAT1 | 8 nM | [1] |

| ABT-046 | Cellular Assay | HeLa cells expressing human DGAT1 | Triglyceride Formation | 78 nM | [1] |

| T863 (Reference Inhibitor) | CPM and TLC Assay | Microsomes | DGAT1 | Comparable IC50 values | [7] |

In Vivo Efficacy of ABT-046:

| Animal Model | Dosage | Administration | Effect on Serum Triglycerides |

| Male CD-1 mice | 0.03, 0.3, or 3 mg/kg | Single oral gavage | 40%, 60%, and 90% reduction, respectively |

Signaling Pathway

The synthesis of triglycerides is a multi-step process, with the final, committed step catalyzed by DGAT enzymes.[3][4][5] ABT-046 specifically inhibits DGAT1, thereby blocking the conversion of diacylglycerol and fatty acyl-CoA into triglycerides.

Caption: Triglyceride synthesis pathways and the inhibitory action of ABT-046 on DGAT1.

Experimental Protocols

In Vitro DGAT1 Enzymatic Activity Assay (Fluorescent Method)

This protocol describes a non-radioactive method to determine the enzymatic activity of DGAT1 in the presence of inhibitors like ABT-046. The assay measures the formation of a fluorescently labeled triglyceride.[9][10]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 250 mM sucrose.[10]

-

Substrates: 1,2-Dioleoyl-sn-glycerol (DOG), NBD-palmitoyl-CoA (fluorescent fatty acyl-CoA).[9]

-

Enzyme Source: Microsomal fractions from cells or tissues expressing DGAT1.

-

Test Compound: ABT-046 dissolved in a suitable solvent (e.g., DMSO).

-

Stop Solution: Chloroform:methanol (2:1, v/v).[10]

-

TLC Developing Solvent: Hexane:ethyl ether:acetic acid (80:20:1, v/v/v).[10]

-

96-well plates, glass test tubes, TLC plates.

Procedure:

-

Reaction Mix Preparation: Prepare a master mix containing Tris-HCl, MgCl₂, DOG, BSA, and NBD-palmitoyl-CoA in the assay buffer.[9]

-

Compound Addition: Add varying concentrations of ABT-046 or vehicle control to the reaction wells.

-

Enzyme Addition: Initiate the reaction by adding the microsomal protein preparation (e.g., 20-100 µg) to each well.[9] The final reaction volume is typically 200 µL.[9]

-

Incubation: Incubate the reaction at 37°C for 10-30 minutes.[9]

-

Reaction Termination: Stop the reaction by adding 4 mL of the stop solution.[10]

-

Lipid Extraction: Add water and vortex to separate the phases. Collect the lower organic phase containing the lipids.

-

Thin Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using the developing solvent.[9][10]

-

Detection: Visualize the fluorescent triglyceride product using a fluorescent imaging system.[10]

-

Quantification: Quantify the fluorescence intensity of the triglyceride spots to determine DGAT1 activity. Calculate the IC50 value for ABT-046 by plotting the percentage of inhibition against the log concentration of the inhibitor.

Caption: General workflow for an in vitro DGAT1 activity assay.

Cellular Triglyceride Synthesis Assay in HeLa Cells

This protocol details a method to measure the effect of ABT-046 on triglyceride synthesis in a cellular context using HeLa cells.[11][12]

Materials:

-

HeLa cells (or HeLa cells overexpressing human DGAT1).

-

Culture Medium: DMEM supplemented with 10% FBS and 1x Penicillin-Streptomycin.[11]

-

Oleic Acid Solution: Oleic acid complexed to bovine serum albumin (BSA).[11]

-

Test Compound: ABT-046 dissolved in a suitable solvent (e.g., DMSO).

-

Lysis/Extraction Solution: Methanol/chloroform mixture (2:1).[11]

-

Triglyceride Quantification Kit (Fluorometric or Colorimetric).[11][12][13][14][15]

-

6-well or 96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density of 5 x 10⁵ cells per well and incubate for 24 hours.[11]

-

Compound Treatment: Pre-incubate the cells with various concentrations of ABT-046 or vehicle control for a specified period (e.g., 1-2 hours).

-

Induction of Triglyceride Synthesis: Add oleic acid-albumin complex (e.g., 400 µM final concentration) to the culture medium to stimulate triglyceride synthesis and incubate for an appropriate time (e.g., 5-24 hours).[11][16]

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with PBS.

-

Lyse the cells and extract the lipids using a methanol/chloroform mixture.[11]

-

-

Triglyceride Quantification:

-

Data Analysis: Normalize the triglyceride content to the total protein concentration of the cell lysate. Calculate the IC50 value for ABT-046's inhibition of triglyceride formation.

Caption: Workflow for the cellular triglyceride synthesis assay.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of ABT-046 on triglyceride synthesis. These assays are crucial for characterizing the potency and mechanism of action of DGAT1 inhibitors and for advancing the development of novel therapeutics for metabolic disorders. Careful optimization of assay conditions and appropriate controls are essential for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Triacylglycerol Measurement in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triacylglycerol Measurement in HeLa Cells. | Sigma-Aldrich [sigmaaldrich.com]

- 13. A simple and rapid method to assay triacylglycerol in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. abcam.com [abcam.com]

- 16. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ABT-737, a Bcl-2 Family Inhibitor

A Note on the Target Compound: Information regarding a compound specifically designated "ABT-046" is not publicly available. This document provides detailed application notes and protocols for ABT-737 , a well-characterized small molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins. ABT-737 serves as an excellent model compound for researchers interested in targeting apoptosis pathways in cancer cells.

Introduction

ABT-737 is a potent BH3 mimetic that binds with high affinity to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] By occupying the hydrophobic groove of these proteins, ABT-737 displaces pro-apoptotic proteins, such as BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[1][4] This compound has shown significant single-agent activity in various cancer cell lines, particularly those of hematological origin, and can sensitize cancer cells to conventional chemotherapeutic agents.[3][5]

Cell Line Suitability

The sensitivity of cancer cell lines to ABT-737 is largely determined by the expression levels of Bcl-2 family proteins.

Highly Sensitive Cell Lines:

-

Small Cell Lung Cancer (SCLC): Many SCLC cell lines exhibit high sensitivity to ABT-737.[6]

-

Leukemia and Lymphoma: Cell lines derived from B-cell malignancies are particularly sensitive.[3] This includes cell lines from acute lymphoblastic leukemia (ALL) and diffuse large B-cell lymphoma (DLBCL).[7][8] For example, the RS4;11 ALL cell line has a reported EC50 of 24 nM.[8] The OCI-Ly1 and SU-DHL-4 lymphoma cell lines are also highly sensitive, with EC50 values of 21 nM and 140 nM, respectively.[7]

Moderately Sensitive to Resistant Cell Lines:

-

Solid Tumors: Many solid tumor cell lines, such as those from ovarian cancer and neuroblastoma, show more modest sensitivity to ABT-737 as a single agent, with IC50 values often in the micromolar range.[5][9]

-

Mcl-1 and Bfl-1/A1 Overexpression: Resistance to ABT-737 is strongly associated with high levels of the anti-apoptotic proteins Mcl-1 and Bfl-1/A1, as these are not effectively inhibited by the compound.[1][7][10] Cells that upregulate Mcl-1 or Bfl-1 can acquire resistance to ABT-737.[7]

Quantitative Data Summary

The following tables summarize the reported potency of ABT-737 in various cancer cell lines.

Table 1: In Vitro Potency of ABT-737 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Potency (IC50 / EC50) | Reference(s) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Cell Viability (CellTiter-Blue, 48h) | 0.74 µM | [4] |

| DOHH-2 | B-cell Lymphoma | Not specified | 0.0083 µM | [4] |

| HL-60 | Acute Promyelocytic Leukemia | Not specified | 50 nM | [6] |

| KG-1 | Acute Myelogenous Leukemia | Not specified | 80 nM | [6] |

| NB-4 | Acute Promyelocytic Leukemia | Not specified | 80 nM | [6] |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma | Not specified | 21 nM | [7] |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Not specified | 140 nM | [7] |

| RS4;11 | Acute Lymphoblastic Leukemia | Not specified | 24 nM | [8] |

| CEM-c1 | Acute Lymphoblastic Leukemia | Not specified | 2.4 µM | [8] |

| IGROV-1 | Ovarian Cancer | Growth/Survival | 8-14 µM | [5] |

| U-2OS | Osteosarcoma | Cell Viability (CCK-8, 24h) | 50.74 µM | [11] |

Experimental Protocols

Cell Viability Assay (MTT/MTS or CCK-8)

This protocol is a general guideline for determining the effect of ABT-737 on cell viability.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

ABT-737 (dissolved in DMSO)

-

96-well plates

-

Solubilization solution (for MTT assay)[13]

-

Microplate reader[12]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. For adherent cells, allow them to attach overnight.[12]

-

Compound Preparation: Prepare serial dilutions of ABT-737 in complete medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest ABT-737 concentration) and a blank control (medium only).[12]

-

Treatment: Remove the existing medium from the wells (for adherent cells) and add 100 µL of the prepared drug dilutions.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment:

-

For MTT: Add 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[13]

-

For MTS/CCK-8: Add 10-20 µL of the reagent to each well and incubate for 1-4 hours at 37°C.[12][13]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, ~570 nm for MTT).[12][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[14][15]

Materials:

-

Treated cells in a 96-well plate (white-walled for luminescence)

-

Plate shaker

-

Luminometer

Procedure:

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.[15][16]

-

Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.[14][15]

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14][15]

-

Mixing and Incubation: Mix the contents of the wells using a plate shaker at a low speed (e.g., 300-500 rpm) for 30 seconds to 2 minutes. Incubate at room temperature for at least 30 minutes to 3 hours, protected from light.[16][17]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.[17]

-

Data Analysis: Luminescence is proportional to the amount of caspase activity. Compare the signals from treated cells to those from untreated or vehicle-treated controls.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol allows for the detection of changes in the expression of Bcl-2 family proteins following ABT-737 treatment.

Materials:

-

Treated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[18]

-

Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, BIM, BAX, BAK, and a loading control (e.g., GAPDH or β-actin)[19]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Harvest cells and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizations

Caption: Mechanism of action of ABT-737.

Caption: Experimental workflow for evaluating ABT-737.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. ABT-737 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]